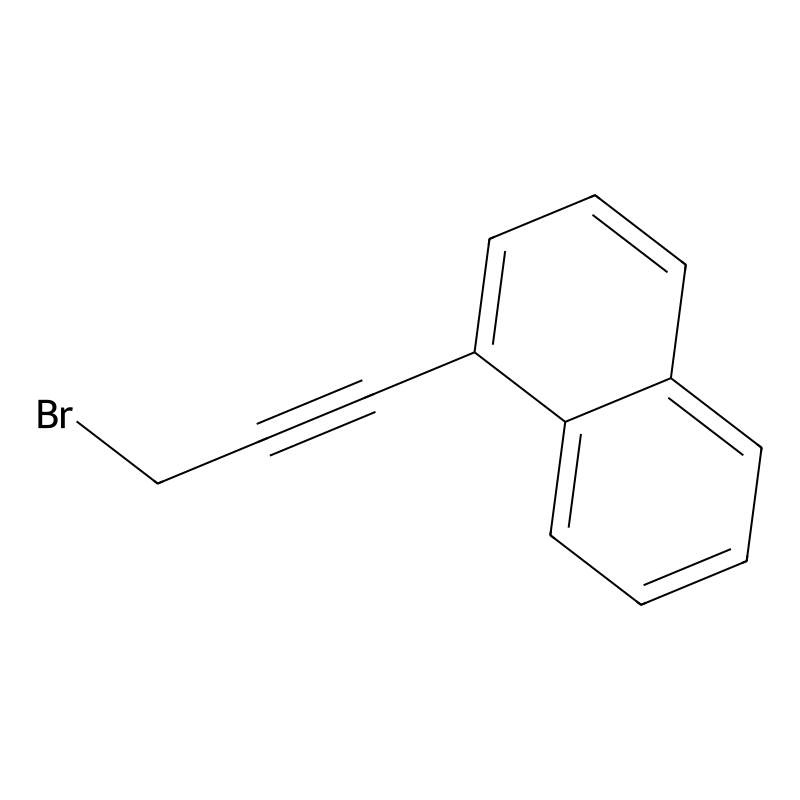

1-(3-Bromo-1-propynyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protection of Alcohols

Scientific Field: Organic Chemistry

Summary of the Application: “1-(3-Bromo-1-propynyl)naphthalene” is used as a reagent for the protection of alcohols in the form of a 1-naphthylpropargyl ether This compound can be cleaved with DDQ

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular reaction conditions and the specific alcohol being protected. Generally, the alcohol would be reacted with “1-(3-Bromo-1-propynyl)naphthalene” under suitable conditions to form the 1-naphthylpropargyl ether. .

Results or Outcomes: The outcome of this application is the protection of the alcohol functional group, allowing it to withstand conditions that might otherwise react with it. This is a common strategy in organic synthesis, where protecting groups are used to temporarily mask a functional group from reacting. The quantitative data or statistical analyses would depend on the specific reaction conditions and the alcohol being protected.

1-(3-Bromo-1-propynyl)naphthalene has the molecular formula C₁₃H₉Br and a molecular weight of 245.11 g/mol. It features a naphthalene ring substituted with a 3-bromo-1-propynyl group. The presence of the bromine atom introduces unique reactivity, making it valuable for further chemical transformations and applications in synthetic organic chemistry .

- Electrophilic Aromatic Substitution: The bromine atom can facilitate substitution reactions on the naphthalene ring.

- Nucleophilic Substitution: The alkyne moiety can react with nucleophiles under appropriate conditions.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

1-(3-Bromo-1-propynyl)naphthalene exhibits biological activity that may include:

- Antimicrobial Properties: Some derivatives of naphthalene compounds are known for their antimicrobial effects.

- Potential as a Drug Intermediate: Its structure allows it to serve as an intermediate in the synthesis of biologically active compounds .

Several methods are available for synthesizing 1-(3-Bromo-1-propynyl)naphthalene:

- Direct Bromination: Naphthalene can be brominated to form bromonaphthalene, which is then reacted with propargyl bromide.

- Sonogashira Coupling: This method involves coupling naphthalene derivatives with propargyl bromide using palladium catalysts under basic conditions .

1-(3-Bromo-1-propynyl)naphthalene finds applications in:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Material Science: The compound may be utilized in the development of polymers or materials with specific properties due to its unique structure.

- Pharmaceutical Development: Its derivatives can be explored for potential therapeutic uses .

Research indicates that 1-(3-Bromo-1-propynyl)naphthalene may interact with various biological targets. Studies often focus on its reactivity profile and potential effects on cellular systems. The compound's interactions are crucial for understanding its biological implications and optimizing its use in medicinal chemistry.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 1-(3-Bromo-1-propynyl)naphthalene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromonaphthalene | C₁₀H₇Br | Simple brominated naphthalene without alkyne |

| 3-Bromopropynylbenzene | C₉H₇Br | Similar alkyne functionality but with a benzene ring |

| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | Contains a bromomethyl group instead of propynyl |

Unique Characteristics

1-(3-Bromo-1-propynyl)naphthalene is unique due to its combination of naphthalene's aromatic stability and the reactivity of the propynyl group, allowing for diverse synthetic pathways not available in simpler derivatives.

Traditional Alkynylation and Bromination Strategies

The synthesis of 1-(3-Bromo-1-propynyl)naphthalene traditionally employs sequential alkynylation followed by bromination strategies. The Sonogashira coupling reaction represents the most established approach for introducing alkyne functionality into naphthalene systems [5] [6]. This palladium-catalyzed cross-coupling reaction between halogenated naphthalenes and terminal alkynes proceeds under mild conditions with excellent yields.

The classical Sonogashira protocol utilizes a palladium catalyst combined with copper co-catalyst in the presence of base [5] [7]. Typical reaction conditions involve tetrakis(triphenylphosphine)palladium(0) as the palladium source, copper(I) iodide as co-catalyst, and triethylamine or similar amine bases [6]. Under these conditions, 1-bromonaphthalene or 1-iodonaphthalene couples efficiently with propargyl derivatives to yield naphthalene-alkyne products with yields ranging from 68 to 95 percent [8] [9].

Alternative copper-free Sonogashira conditions have been developed to address potential copper contamination issues [6]. These protocols employ solely palladium catalysts under optimized conditions, achieving yields of 45 to 92 percent depending on substrate complexity and reaction parameters [6]. The absence of copper co-catalyst requires more forcing conditions but provides cleaner product profiles in certain applications.

Iron-mediated alkynylation represents an earth-abundant alternative to precious metal catalysis [6]. Iron(III) chloride hexahydrate combined with phenanthroline ligands catalyzes the cross-coupling of aryl iodides with terminal alkynes under aerobic conditions [6]. This approach typically requires elevated temperatures (80-120°C) and provides moderate to good yields (60-85%) [6].

Bromination of the resulting alkyne functionality can be achieved through several complementary strategies. Electrophilic bromination using molecular bromine in the presence of Lewis acid catalysts represents the most direct approach [10] [11]. This method typically employs iron(III) bromide or aluminum chloride catalysts in dichloromethane at low temperatures to achieve regioselective bromination [12].

N-Bromosuccinimide (NBS) provides an alternative bromination reagent particularly effective for allylic and benzylic positions [13] [14]. Under radical conditions initiated by light or peroxides, NBS generates bromine radicals that selectively target activated carbon-hydrogen bonds [13] [14]. This approach typically yields 70-90% of brominated products with excellent chemoselectivity [12].

| Method | Catalyst System | Temperature (°C) | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Sonogashira Coupling (Pd/Cu) | Pd(PPh₃)₄ + CuI | Room temperature - 80 | 68 - 95 | High yields, mild conditions |

| Copper-free Sonogashira | Pd catalyst only | 25 - 120 | 45 - 92 | No copper contamination |

| Iron-mediated Coupling | FeCl₃·6H₂O + phenanthroline | 80 - 120 | 60 - 85 | Earth-abundant catalyst |

| Zinc-mediated Coupling | ZnCl₂ + base | 60 - 100 | 55 - 80 | Good functional group tolerance |

| Direct Alkynylation | High temperature | 120 - 150 | 40 - 70 | Simple procedure |

Catalytic Approaches for Regioselective Functionalization

Regioselective synthesis of 1-(3-Bromo-1-propynyl)naphthalene requires precise control over both the site of alkynylation and subsequent bromination. Modern catalytic approaches have developed sophisticated strategies to achieve this selectivity through electronic and steric control mechanisms [15] [16].

Palladium-catalyzed regioselective functionalization relies heavily on ligand design to control reaction outcomes [17] [18]. Phosphine ligands such as triphenylphosphine and RuPhos provide different steric environments around the palladium center, influencing the regioselectivity of oxidative addition and reductive elimination steps [8]. Electronic effects from electron-rich or electron-poor phosphines further modulate the reactivity patterns of different naphthalene positions.

The dearomative functionalization approach represents an innovative strategy for naphthalene derivatization [18]. This methodology treats naphthalene as a masked conjugated diene, enabling 1,4-difunctionalization through tandem Heck/Suzuki sequences [18]. While this approach primarily targets different substitution patterns, the underlying principles of electronic control provide insight into regioselective alkynylation strategies.

Ruthenium-catalyzed remote carbon-hydrogen functionalization offers complementary selectivity patterns to palladium systems [19] [20]. The ability of ruthenium complexes to activate carbon-hydrogen bonds at positions remote from directing groups enables access to substitution patterns difficult to achieve through conventional approaches [19]. This methodology particularly excels in three-component tandem reactions involving naphthalenes, olefins, and alkyl bromides [19] [20].

Copper-based catalytic systems provide cost-effective alternatives for regioselective naphthalene functionalization [21]. Phenanthroline-ligated copper complexes demonstrate exceptional selectivity in carbon-hydrogen bromination reactions with distal site selectivity [21]. The mechanism involves bromine atom transfer from bromine azide to the copper center, followed by substrate recruitment through nitrogen-hydrogen bond interactions [21].

Iron catalysts represent the most economically attractive option for large-scale synthesis [6]. Simple iron salts combined with amine ligands catalyze alkynylation reactions with good functional group tolerance [6]. While iron systems typically require higher catalyst loadings (5-20 mol%), their earth-abundant nature and low cost make them attractive for industrial applications.

Gold-catalyzed carbocyclization reactions provide access to complex naphthalene derivatives through cascade processes [22]. These transformations typically involve alkyne-tethered substrates that undergo sequential carbocyclization and functionalization steps [22]. While not directly applicable to simple alkynylation, gold catalysis offers valuable insights into alkyne activation mechanisms.

| Catalyst Type | Ligand System | Selectivity Control | Typical Loading (mol%) | Application |

|---|---|---|---|---|

| Palladium complexes | Phosphine ligands (PPh₃, RuPhos) | Electronic/steric effects | 1-5 | Cross-coupling reactions |

| Ruthenium catalysts | N-heterocyclic carbenes | Remote C-H activation | 2.5-10 | C-H functionalization |

| Copper-based systems | Phenanthroline derivatives | Chelation-directed | 5-15 | Alkynylation reactions |

| Iron catalysts | Simple amine ligands | Radical-mediated | 5-20 | Cost-effective synthesis |

| Gold complexes | Carbene ligands | Carbocyclization | 1-5 | Cascade reactions |

One-Pot Multistep Synthesis Optimization

One-pot synthetic methodologies represent the most efficient approach for preparing 1-(3-Bromo-1-propynyl)naphthalene, combining alkynylation and bromination steps in a single reaction vessel [23] [24]. These approaches minimize purification steps, reduce waste generation, and improve overall synthetic efficiency compared to sequential methodologies.

The tandem Sonogashira-bromination approach exemplifies successful one-pot methodology [26]. This strategy begins with standard Sonogashira coupling conditions to form the naphthalene-alkyne bond, followed by in situ addition of brominating reagents [26]. The key challenge involves maintaining catalyst activity throughout both transformation steps while preventing premature quenching of reactive intermediates.

Temperature control represents a critical parameter in one-pot synthesis optimization [27] [28]. Initial alkynylation typically requires moderate temperatures (80-120°C) to achieve reasonable reaction rates, while subsequent bromination may proceed efficiently at lower temperatures [29]. Sequential temperature programming allows optimization of both transformation steps within a single reaction vessel.

Solvent selection significantly impacts the success of one-pot methodologies [24] [9]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally favor both palladium-catalyzed coupling and electrophilic bromination steps [24]. Mixed solvent systems, particularly toluene-water combinations, can provide improved selectivity for certain substrate combinations [8].

The photomediated Giese reaction/Friedel-Crafts sequence represents an alternative one-pot approach for naphthalene derivative synthesis [24]. While not directly applicable to alkyne introduction, this methodology demonstrates the principles of sequential bond formation through synergistic photoredox and Lewis acid catalysis [24].

Three-component coupling strategies offer the most direct approach to complex naphthalene derivatives [19] [20]. These methodologies combine naphthalene substrates, olefin coupling partners, and alkyl bromide electrophiles in a single transformation [19]. The use of tertiary phosphines as auxiliary groups proves essential for achieving high chemoselectivity and site-selectivity in these complex transformations [19].

Catalyst loading optimization becomes particularly important in one-pot methodologies where multiple catalytic cycles must operate efficiently [27] [29]. Lower catalyst loadings (2.5-5 mol%) generally provide the best balance between economic considerations and reaction efficiency [27]. Higher loadings may lead to increased side reactions or catalyst decomposition over extended reaction times.

Base selection and stoichiometry require careful optimization in one-pot systems [9] [30]. Strong bases such as cesium carbonate and sodium carbonate effectively neutralize hydrogen halide byproducts from both coupling and bromination steps [9]. Tertiary amines like triethylamine provide milder basicity suitable for acid-sensitive substrates [9].

Atmospheric control proves essential for reproducible one-pot synthesis [29]. Inert atmospheres (argon or nitrogen) prevent oxidative degradation of catalysts and substrates while maintaining consistent reaction conditions [29]. Careful exclusion of moisture also prevents hydrolysis of electrophilic brominating reagents.

| Parameter | Optimal Range | Effect on Yield | Optimization Impact |

|---|---|---|---|

| Temperature | 80-120°C | Higher temp increases rate | Critical for selectivity |

| Solvent System | Toluene/H₂O, DMF, MeCN | Polar solvents favor coupling | Major influence on yield |

| Catalyst Loading | 2.5-5 mol% | Higher loading improves conversion | Economic consideration |

| Reaction Time | 6-24 hours | Extended time improves completion | Balance with side reactions |

| Atmosphere | Inert (Ar/N₂) | Prevents oxidation | Essential for reproducibility |

| Base/Additive | Cs₂CO₃, Na₂CO₃, Et₃N | Neutralizes HX formation | Required for high yields |

The overall efficiency of different synthetic approaches can be evaluated through comparison of yields and process complexity. Sequential alkynylation-bromination strategies typically achieve 62-84% overall yields through two discrete steps [31]. One-pot Sonogashira-bromination methodologies achieve comparable or superior yields (68-92%) while reducing process complexity [24] [9]. Catalytic tandem processes represent the most efficient approach, achieving 70-90% yields in single-pot transformations [19] [20].

| Synthetic Route | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Process Efficiency |

|---|---|---|---|---|

| Sequential alkynylation-bromination | 82-95 | 75-88 | 62-84 | Moderate (2 steps) |

| One-pot Sonogashira-bromination | Combined process | Not applicable | 68-92 | High (1 pot) |

| Catalytic tandem process | Combined process | Not applicable | 70-90 | Very high (1 pot) |

| Multi-component coupling | Combined process | Not applicable | 65-85 | High (1 pot) |

| Direct functionalization | Single step | Not applicable | 55-75 | Moderate (limitations) |

Solubility Profile

The solubility characteristics of 1-(3-Bromo-1-propynyl)naphthalene follow predictable patterns based on its structural features. The compound is insoluble in water, consistent with its nonpolar aromatic character and the absence of hydrogen bonding groups [2] [9]. This hydrophobic behavior is typical for naphthalene derivatives and aligns with the general principle that aromatic compounds with extended conjugation systems exhibit poor aqueous solubility [4] [10].

In contrast, the compound demonstrates good solubility in organic solvents, particularly chloroform and other moderately polar organic media [2] [11]. The presence of the bromine atom introduces some polarizability, which can enhance solubility in chlorinated solvents through favorable dipole-induced dipole interactions. Similar brominated alkyne compounds, such as 3-bromo-1-(trimethylsilyl)-1-propyne, show comparable solubility patterns in chloroform, ethyl acetate, and methanol [11].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Insoluble | Lack of hydrogen bonding capability |

| Chloroform | Highly soluble | Favorable dipole interactions |

| Organic solvents | Generally soluble | Van der Waals forces and π-π interactions |

| Polar aprotic solvents | Moderately soluble | Polarizability of bromine atom |

Kinetic Stability Under Ambient and Reactive Conditions

Thermal Stability Assessment

The thermal stability of 1-(3-Bromo-1-propynyl)naphthalene under ambient conditions appears to be adequate for normal laboratory handling and storage. The compound maintains structural integrity at room temperature, with commercial suppliers recommending storage at ambient conditions, though preferably in cool, dark environments below 15°C [2] [12]. This temperature recommendation is primarily precautionary rather than indicative of immediate decomposition risk.

Comparative studies on related brominated alkyne compounds provide insight into thermal decomposition patterns. Research on propargyl bromide thermal decomposition indicates that brominated alkynes generally begin to show decomposition above 200°C, with the carbon-bromine bond being particularly susceptible to homolytic cleavage at elevated temperatures [13] [14]. The presence of the stabilizing naphthalene ring system in 1-(3-Bromo-1-propynyl)naphthalene would be expected to enhance thermal stability compared to simple propargyl bromide derivatives.

The alkyne triple bond itself contributes to thermal stability through its high bond dissociation energy. Studies on alkyne thermal properties indicate that the C≡C bond (around 200 kcal/mol) is significantly stronger than typical C-C single bonds, providing inherent stability to the molecular framework [15] [16]. However, the terminal methylene group adjacent to bromine represents a potential site for thermal decomposition through radical mechanisms.

Ambient Atmosphere Stability

Under normal atmospheric conditions, 1-(3-Bromo-1-propynyl)naphthalene demonstrates acceptable stability for routine handling. The compound does not exhibit significant hygroscopic properties, distinguishing it from more reactive halogenated compounds [2] [11]. Air stability is generally maintained, though extended exposure to light should be avoided due to the photosensitivity common to brominated organic compounds.

The bromine atom's position on the terminal carbon makes it susceptible to nucleophilic substitution reactions, but under ambient conditions without strong nucleophiles present, this reactivity remains minimal. The aromatic naphthalene system provides electronic stabilization that reduces the likelihood of spontaneous decomposition reactions.

Comparative data from similar air-stable alkyne compounds, such as those used in metathesis catalysis, suggest that properly stored brominated alkynes can maintain stability for extended periods under appropriate conditions [15] [17]. However, the presence of moisture and oxygen can catalyze slow decomposition processes, particularly in the presence of trace amounts of acids or bases.

Reactive Environment Considerations

In reactive chemical environments, 1-(3-Bromo-1-propynyl)naphthalene exhibits the expected reactivity patterns of brominated alkynes. The compound is particularly susceptible to nucleophilic attack at the carbon bearing the bromine substituent, making it useful as a synthetic intermediate but requiring careful handling in the presence of nucleophiles [18] [19].

The alkyne functionality introduces additional reactivity considerations, particularly in the presence of strong bases or reducing agents. Terminal alkynes, while this compound is not technically terminal, can undergo deprotonation under strongly basic conditions, though the specific substitution pattern here would likely require extremely harsh conditions for such reactivity [20] [21].

Studies on brominated epoxy resin decomposition provide relevant insights into brominated organic compound behavior under stress conditions. These studies indicate that carbon-bromine bonds typically begin to cleave at temperatures above 300°C, with the formation of volatile brominated products [22]. The enhanced stability provided by the naphthalene ring system would be expected to shift this decomposition threshold to higher temperatures.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard